
1-(1,2-Dichloroethyl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2-Dichloroethyl)-4-methylbenzene is an organic compound with the chemical formula C9H10Cl2. It is a derivative of benzene, where a 1,2-dichloroethyl group and a methyl group are attached to the benzene ring. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,2-Dichloroethyl)-4-methylbenzene can be synthesized through the reaction of 4-methylbenzyl chloride with ethylene dichloride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized for efficiency, cost-effectiveness, and safety, with strict adherence to environmental regulations.
Chemical Reactions Analysis
Types of Reactions: 1-(1,2-Dichloroethyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dichloroethyl group to an ethyl group.
Substitution: The chlorine atoms in the dichloroethyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Formation of 4-methylbenzoic acid or 4-methylacetophenone.
Reduction: Formation of 1-(ethyl)-4-methylbenzene.
Substitution: Formation of compounds like 1-(1,2-dihydroxyethyl)-4-methylbenzene or 1-(1,2-diaminoethyl)-4-methylbenzene.
Scientific Research Applications
1-(1,2-Dichloroethyl)-4-methylbenzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.
Industry: Utilized as a solvent and as a starting material for the production of dyes, resins, and polymers.
Mechanism of Action
The mechanism of action of 1-(1,2-Dichloroethyl)-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition, receptor modulation, and alterations in cellular signaling pathways.
Comparison with Similar Compounds
1-(1,2-Dichloroethyl)-4-methylbenzene can be compared with other similar compounds such as:
1,2-Dichlorobenzene: Similar in structure but lacks the methyl group, making it less hydrophobic and less reactive in certain chemical reactions.
1-(1,2-Dichloroethyl)benzene: Lacks the methyl group, resulting in different physical and chemical properties.
4-Methylbenzyl chloride: Lacks the dichloroethyl group, making it less versatile in synthetic applications.
The uniqueness of this compound lies in its combination of the dichloroethyl and methyl groups, which confer distinct reactivity and solubility properties, making it valuable in various chemical and industrial processes.
Properties
Molecular Formula |
C9H10Cl2 |
|---|---|
Molecular Weight |
189.08 g/mol |
IUPAC Name |
1-(1,2-dichloroethyl)-4-methylbenzene |
InChI |
InChI=1S/C9H10Cl2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9H,6H2,1H3 |
InChI Key |
WAUMFTWHNXCPNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-fluoren-9-ylmethyl N-[1-oxo-4-(triphenylmethylcarbamoyl)butan-2-yl]carbamate](/img/structure/B12510293.png)
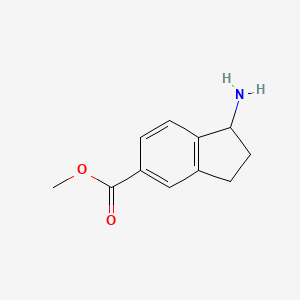
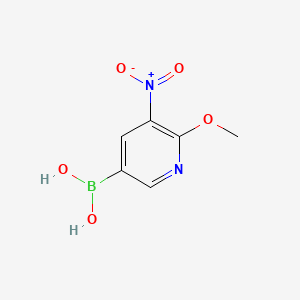
![N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide](/img/structure/B12510328.png)
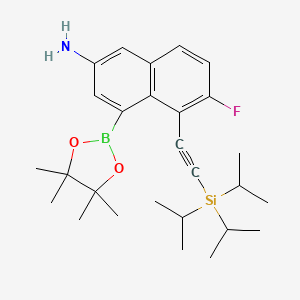
![1,1-Bis({[4-(methoxycarbonyl)phenyl]methyl})pyrrolidin-1-ium bromide](/img/structure/B12510342.png)
![3-{2-[7a-methyl-1-(6-methylheptan-2-yl)-hexahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexan-1-ol](/img/structure/B12510345.png)
![2-[(Tert-butoxycarbonyl)amino]non-8-enoic acid; dicha](/img/structure/B12510346.png)
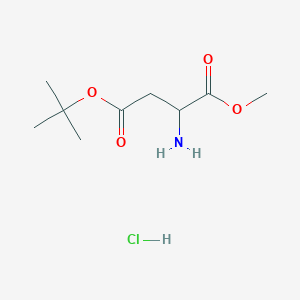
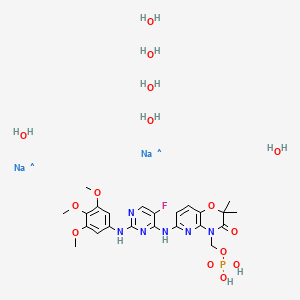
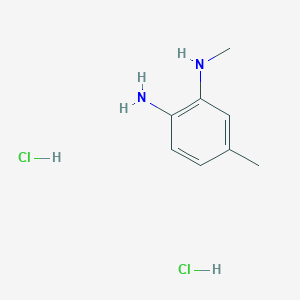
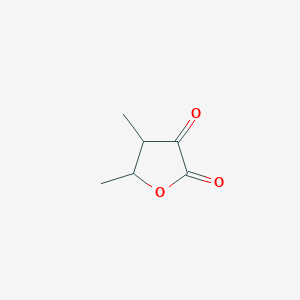
![9H-fluoren-9-ylmethyl N-[2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B12510366.png)

